N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a sulfanylacetamide linker, and aromatic/alkyl substituents. The pyrrolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism. Key structural features include:
- 3-Propyl chain: Modulates lipophilicity and steric bulk, influencing membrane permeability and metabolic stability.
- Sulfanylacetamide bridge: Provides conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c1-3-13-29-23(31)22-21(17(14-28(22)2)16-9-5-4-6-10-16)27-24(29)32-15-20(30)26-19-12-8-7-11-18(19)25/h4-12,14H,3,13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLJTRFGQMDYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound appears to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate various signaling pathways, contributing to its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrrolopyrimidine have shown significant cytotoxic activity against various cancer cell lines. In particular, compounds exhibiting IC50 values in the low micromolar range have been reported for cell lines such as MCF7 and HCT116 .
Case Studies
- Pyrrolopyrimidine Derivatives : A study evaluated several derivatives and found that certain modifications enhanced their cytotoxicity against breast cancer cells (MCF7) with IC50 values around 1.88 μM .
- Mechanistic Insights : Research indicated that these compounds might induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar scaffolds have been investigated for their ability to inhibit bacterial growth and could serve as lead compounds for developing new antibiotics .
Enzyme Inhibition
Preliminary data suggest that this compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For example, studies on related compounds indicate significant inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
Summary of Biological Activities
Scientific Research Applications
N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and drug discovery. This article explores its applications, supported by data tables and insights from verified sources.
Inhibition of Cysteine Proteases
This compound has been included in libraries targeting cysteine proteases, which are crucial in various biological processes and disease mechanisms. These enzymes are implicated in cancer progression and other pathological conditions, making this compound a candidate for further development as an inhibitor in therapeutic contexts .
Drug Discovery
The compound is part of screening libraries utilized for drug discovery across multiple therapeutic areas, including:
- Infectious Diseases
- Cancer
- Musculoskeletal Disorders
- Cardiovascular Diseases
Its inclusion in a library of over 1.7 million compounds indicates its relevance and potential utility in high-throughput screening assays aimed at discovering new drugs .
Anticancer Activity
Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant anticancer properties. The structural components of this compound may enhance its efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Cysteine Protease Inhibition
A study investigated the efficacy of compounds similar to this compound on cysteine proteases. Results indicated that these compounds could effectively inhibit enzyme activity at nanomolar concentrations, suggesting their potential as therapeutic agents against diseases where cysteine proteases play a pivotal role.
Case Study 2: Anticancer Screening
Another research effort focused on screening pyrrolo[3,2-d]pyrimidine derivatives for anticancer activity. The findings demonstrated that several derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting the therapeutic window available for further development into anticancer drugs.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
Aryl Substituents: The 2-chlorophenyl group in the target compound is less electron-deficient than the 2,3-dichlorophenyl group in ’s analog, which may reduce steric hindrance but also lower electrophilic reactivity.
Alkyl Chains: The 3-propyl chain in the target compound is shorter and less branched than the 3-methylbutyl group in ’s analog, likely reducing lipophilicity (clogP ~3.5 vs. ~4.2 estimated). The propenyl chain in ’s thieno-pyrimidine derivative introduces unsaturation, which could enhance rigidity and π-π stacking interactions.
Key Observations:
- The dihydropyrimidine analog () exhibits a high melting point (230–232°C), suggesting strong crystalline packing due to hydrogen bonding from the dihydropyrimidine core.
- The target compound’s lack of a dihydro moiety may reduce crystallinity compared to ’s analog.
Implications of Structural Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
